ha14-1

概要

説明

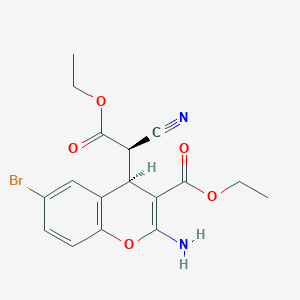

HA14-1は、2-アミノ-6-ブロモ-4-(1-シアノ-2-エトキシ-2-オキソエチル)-4H-クロメン-3-カルボン酸エチルとしても知られており、がん治療の可能性が注目されている小型有機化合物です。アポトーシスまたはプログラム細胞死の調節において重要な役割を果たす、抗アポトーシスタンパク質Bcl-2の阻害剤として機能します。 Bcl-2を阻害することにより、this compoundはがん細胞のアポトーシスを誘導することができ、がん治療の有望な候補となっています .

準備方法

HA14-1の合成は、いくつかの段階を伴います。一般的な合成経路には、次の段階が含まれます。

ブロモ化: 出発物質である4H-クロメン-3-カルボン酸エチルは、ブロモ化を受けて、6位に臭素原子を導入されます。

アミノ化: ブロモ化された中間体は次に、アミノ化を受けて、2位にアミノ基を導入されます。

シアノエチル化: 得られた化合物は、シアノエチル化を受けて、1位にシアノ基を導入されます。

化学反応の分析

HA14-1は、次のものを含むいくつかのタイプの化学反応を受けます。

酸化: this compoundは、特定の条件下で酸化されて、様々な酸化生成物を生成することができます。

還元: この化合物は、還元反応を受けることもでき、還元された誘導体の形成につながります。

置換: this compoundは、置換反応に関与することができます。この反応では、分子上の官能基が他の基と置き換えられます。

これらの反応で使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進するための様々な触媒が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究の応用

This compoundは、特に化学、生物学、医学、産業の分野で、幅広い科学研究の応用を有しています。

化学: This compoundは、Bcl-2調節アポトーシス経路をin vitroおよびin vivoで研究するための化学プローブとして使用されます.

生物学: この化合物は、アポトーシスのメカニズムとBcl-2が細胞生存において果たす役割を調査するための生物学的研究で使用されます

医学: this compoundは、Bcl-2のレベルが高いがん細胞に選択的にアポトーシスを誘導することにより、がん治療の可能性を示しています。 .

産業: This compoundの産業的な応用は限られていますが、薬物開発とがん治療における研究ツールとしての役割は、製薬業界において価値のあるものです.

科学的研究の応用

Cancer Treatment

HA14-1 has been extensively studied for its potential in cancer therapy, particularly in the following contexts:

- Glioblastoma Multiforme : Studies have shown that this compound sensitizes glioblastoma cells to both radiation and chemotherapy. It enhances the efficacy of chemotherapeutic agents by inhibiting Bcl-2, which is often overexpressed in these tumors. In xenograft models, this compound demonstrated a synergistic effect with chemotherapeutic drugs, leading to reduced tumor growth .

- Hematological Malignancies : this compound selectively induces apoptosis in malignant hematopoietic cells that overexpress Bcl-2. Research indicates that low concentrations of this compound can trigger significant apoptosis in acute leukemic blasts while sparing normal hematopoietic cells . This selectivity makes it a valuable agent in combination therapies with other cytotoxic drugs.

- Melanoma : A combination therapy involving capsaicin and this compound has shown promise in inducing apoptosis in melanoma cell lines. The study indicated that both agents could work synergistically to reduce cell viability and promote cell death .

Combination Therapies

This compound's ability to enhance the effects of other treatments has led to its exploration in combination therapies:

- With 5-Fluorouracil : In certain cancer cell lines, this compound has been shown to augment the cytotoxic effects of 5-fluorouracil, a common chemotherapeutic agent. While it enhances apoptosis in some cell lines, it also promotes type II cell death mechanisms in others, indicating its versatile role depending on the cellular context .

- In Drug Resistance Scenarios : Given its mechanism of action against Bcl-2, this compound may help overcome drug resistance seen in various cancers. Its ability to induce apoptosis selectively in resistant cancer cells positions it as a potential candidate for enhancing the efficacy of existing therapies .

Mechanistic Insights

This compound's mechanism involves several pathways:

- Induction of Apoptosis : By inhibiting Bcl-2, this compound facilitates Bax translocation to mitochondria, leading to cytochrome c release and activation of caspases involved in apoptosis .

- Calcium Homeostasis : Studies indicate that this compound affects intracellular calcium levels, which plays a role in apoptosis regulation .

Data Table: Summary of Research Findings on this compound

Case Study 1: Glioblastoma Multiforme

In a controlled study, this compound was administered alongside standard chemotherapy agents to glioblastoma multiforme models. The results showed that tumors treated with this compound exhibited significantly reduced growth rates compared to those receiving chemotherapy alone. This study highlights the potential for this compound as an adjunct therapy in aggressive brain tumors.

Case Study 2: Acute Leukemia

A clinical investigation assessed the effects of this compound on patients with acute leukemia characterized by high Bcl-2 expression. The compound was found to induce apoptosis effectively while maintaining normal hematopoietic function at lower concentrations. This selective action underscores its therapeutic promise in treating hematological cancers.

作用機序

HA14-1は、Bcl-2タンパク質に結合することによってその効果を発揮し、具体的にはBcl-2の抗アポトーシス機能に不可欠な表面ポケットを標的としています。この結合は、Bcl-2とBaxなどのプロアポトーシスタンパク質との相互作用を阻害し、アポトーシス経路の活性化につながります。 Bcl-2の阻害は、ミトコンドリア膜の透過化、アポトーシス性タンパク質の放出、カスパーゼの活性化をもたらし、最終的にがん細胞でアポトーシスを誘導します .

類似の化合物との比較

This compoundは、Bcl-2の表面ポケットへの特異的な結合と、幅広いがん細胞株でアポトーシスを誘導する能力により、他のBcl-2阻害剤とは異なります。類似の化合物には、次のものがあります。

ABT-737: 同じ表面ポケットに結合する別のBcl-2阻害剤ですが、薬物動態特性が異なります。

ナビトクラックス(ABT-263): 改善されたバイオアベイラビリティと効力を備えたABT-737の誘導体です。

ベネトクラックス(ABT-199): 慢性リンパ性白血病の治療に臨床応用されている、高選択的なBcl-2阻害剤です

This compoundの独自性は、その特異的な作用機序と、他の治療法と組み合わせて使用してその有効性を高める可能性にあります。

類似化合物との比較

HA14-1 is unique compared to other Bcl-2 inhibitors due to its specific binding to the Bcl-2 surface pocket and its ability to induce apoptosis in a wide range of cancer cell lines. Similar compounds include:

ABT-737: Another Bcl-2 inhibitor that binds to the same surface pocket but has different pharmacokinetic properties.

Navitoclax (ABT-263): A derivative of ABT-737 with improved bioavailability and potency.

Venetoclax (ABT-199): A highly selective Bcl-2 inhibitor with clinical applications in treating chronic lymphocytic leukemia

This compound’s uniqueness lies in its specific mechanism of action and its potential to be used in combination with other therapies to enhance their efficacy.

生物活性

HA14-1 is a small organic compound recognized for its potent inhibitory effects on the B-cell lymphoma 2 (Bcl-2) protein, which plays a critical role in regulating apoptosis. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to induce cell death in various cancer cell lines.

This compound functions primarily as a Bcl-2 antagonist , binding to the Bcl-2 protein and mimicking the BH3 domain necessary for the formation of protein dimers. This action prevents Bcl-2 from interacting with pro-apoptotic proteins such as Bax, thereby promoting apoptosis in cells that overexpress Bcl-2 . The compound has demonstrated an IC50 range of approximately 10 to 20 μM across different cancer cell lines, including NIH3T3, HL60, and H1299 lung cancer cells .

Induction of Apoptosis

Numerous studies have documented the apoptotic effects of this compound:

- In HL60 cells , treatment with this compound at concentrations as low as 50 μM resulted in over 90% cell death , characterized by DNA fragmentation and loss of cell viability .

- A study involving follicular lymphoma B cells showed that this compound significantly enhanced the cytotoxic effects of traditional chemotherapeutic agents like doxorubicin and dexamethasone, indicating its potential as an adjunct therapy .

Combination Therapy

This compound has been evaluated in combination with various chemotherapeutic agents:

These findings suggest that this compound can synergistically enhance the efficacy of existing cancer treatments.

Glioblastoma Multiforme

In studies involving glioblastoma multiforme, this compound was shown to sensitize tumor cells to chemotherapy and radiation. When combined with these treatments, this compound significantly slowed tumor growth in xenograft models, demonstrating its potential utility in enhancing treatment outcomes for aggressive cancers .

Acute Myeloid Leukemia (AML)

Research on AML indicated that this compound effectively induced cell death in leukemia cell lines expressing Bcl-2. Notably, this effect was largely caspase-independent, suggesting that this compound could bypass some forms of chemoresistance typically seen in AML patients .

Autophagic Effects

Interestingly, this compound has also been linked to autophagy induction. While it primarily promotes apoptosis, it can also affect cellular pathways leading to type II cell death—particularly in cell lines resistant to apoptosis. For instance, its combination with 5-fluorouracil improved treatment efficacy by reducing colony recovery post-treatment in certain cancer cell lines .

特性

IUPAC Name |

ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O5/c1-3-23-16(21)11(8-19)13-10-7-9(18)5-6-12(10)25-15(20)14(13)17(22)24-4-2/h5-7,11,13H,3-4,20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJDCULZDFWMJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C(C1C(C#N)C(=O)OCC)C=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20274403 | |

| Record name | ha14-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65673-63-4 | |

| Record name | HA 14-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065673634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ha14-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。